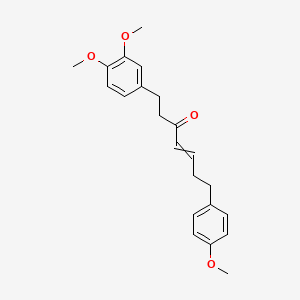
Bis(4-ethynylphenyl)(dimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-ethynylphenyl)(dimethyl)silane: is an organosilicon compound characterized by the presence of two ethynyl groups attached to phenyl rings, which are further connected to a dimethylsilane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethynylphenyl)(dimethyl)silane typically involves the reaction of 4-ethynylphenylmagnesium bromide with dimethyldichlorosilane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactive intermediates. The general reaction scheme is as follows:
2C6H4C≡CHMgBr+(CH3)2SiCl2→(CH3)2Si(C6H4C≡CH)2+2MgBrCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Bis(4-ethynylphenyl)(dimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form the corresponding alkanes.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of bis(4-ethylphenyl)(dimethyl)silane.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: Bis(4-ethynylphenyl)(dimethyl)silane is used as a building block in the synthesis of complex organic molecules and polymers. Its ethynyl groups provide sites for further functionalization, making it valuable in materials science.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as high-performance polymers and coatings. Its ability to undergo polymerization reactions makes it suitable for creating materials with enhanced mechanical and thermal properties.
Mécanisme D'action
The mechanism of action of Bis(4-ethynylphenyl)(dimethyl)silane in chemical reactions involves the activation of the ethynyl groups, which can participate in various addition and coupling reactions. The silicon atom in the dimethylsilane core can also influence the reactivity of the compound by stabilizing reaction intermediates.
Molecular Targets and Pathways: The primary molecular targets of this compound are the reactive sites on the ethynyl groups and the phenyl rings. The pathways involved in its reactions include nucleophilic addition, electrophilic substitution, and radical-mediated processes.
Comparaison Avec Des Composés Similaires
- Bis(4-ethynylphenyl)methylphenylsilane
- Bis(4-ethynylphenyl)diphenylsilane
- Bis(4-ethynylphenyl)dimethylgermane
Uniqueness: Bis(4-ethynylphenyl)(dimethyl)silane is unique due to its combination of ethynyl groups and a dimethylsilane core. This structure provides a balance of reactivity and stability, making it versatile for various applications. Compared to similar compounds, it offers distinct advantages in terms of ease of synthesis and functionalization potential.
Propriétés
Numéro CAS |
638164-82-6 |
|---|---|
Formule moléculaire |
C18H16Si |
Poids moléculaire |
260.4 g/mol |
Nom IUPAC |
bis(4-ethynylphenyl)-dimethylsilane |
InChI |
InChI=1S/C18H16Si/c1-5-15-7-11-17(12-8-15)19(3,4)18-13-9-16(6-2)10-14-18/h1-2,7-14H,3-4H3 |
Clé InChI |
DRCPBHLBJBZQBG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)C#C)C2=CC=C(C=C2)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylpyrrole-3-carboxamide](/img/structure/B12594222.png)
![1-Butyl-4-[2-(3,4-dihydroxyphenyl)ethenyl]pyridin-1-ium chloride](/img/structure/B12594226.png)
![1-{2-[(3-Methylbut-2-en-1-yl)oxy]ethyl}piperazine](/img/structure/B12594234.png)

![N-(1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12594246.png)


![6-[(1S)-1-Hydroxypropyl]-4-methoxy-2H-pyran-2-one](/img/structure/B12594268.png)




![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)

